Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)-
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Overview
Description
Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- is an organic compound with the molecular formula C15H15BrO3 and a molecular weight of 323.18 g/mol . This compound is characterized by the presence of a benzene ring substituted with bromine, methoxy, and phenylmethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- can be achieved through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can convert them to alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, phenols, and various aromatic compounds .
Scientific Research Applications
Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic and nucleophilic interactions, as well as redox reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar in structure but lacks the phenylmethoxy group.
2-Bromo-1,3-dimethoxybenzene: Similar but without the phenylmethoxy substitution.
3,5-Dimethoxybenzene: Lacks both the bromine and phenylmethoxy groups.
Uniqueness
Benzene, 2-bromo-1,3-dimethoxy-5-(phenylmethoxy)- is unique due to the presence of both bromine and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
400008-16-4 |
---|---|
Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
2-bromo-1,3-dimethoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-13-8-12(9-14(18-2)15(13)16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
LRYGQMJKMLZKQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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